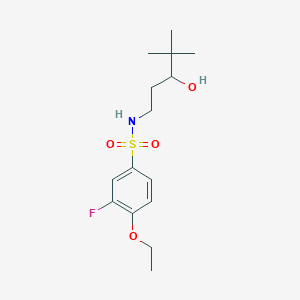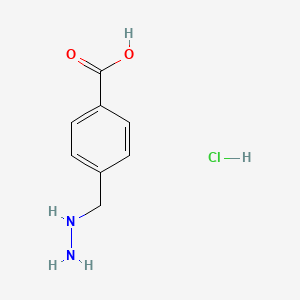![molecular formula C22H20ClFN2O2S B2501016 3-Benzyl-1-(3-chloro-4-fluorophenyl)-1-[(2-hydroxy-3-methoxyphenyl)methyl]thiourea CAS No. 306730-50-7](/img/structure/B2501016.png)
3-Benzyl-1-(3-chloro-4-fluorophenyl)-1-[(2-hydroxy-3-methoxyphenyl)methyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3-Benzyl-1-(3-chloro-4-fluorophenyl)-1-[(2-hydroxy-3-methoxyphenyl)methyl]thiourea, is a thiourea derivative, which is a class of compounds known for their biological activity and potential in various applications. Thiourea derivatives are characterized by the presence of a thiocarbonyl group (C=S) and are often involved in hydrogen bonding due to their functional groups .
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the condensation reaction of an isothiocyanate with an amine. In the context of the provided papers, while the exact synthesis of the compound is not detailed, similar compounds have been synthesized through related methods. For instance, benzoylthiourea derivatives have been synthesized from the condensation reaction of benzoylisothiocyanate with aminophenol . The synthesis process is crucial as it can affect the purity, yield, and physical properties of the resulting compound.
Molecular Structure Analysis
Thiourea derivatives often exhibit interesting conformational features due to the substitution on the thiourea core and the ability to form intramolecular hydrogen bonds, such as N–H∙∙∙O=C . The molecular structure is further influenced by the spatial arrangement of substituents, which can lead to different crystal systems and dihedral angles between the thiourea group and adjacent phenyl rings . The molecular electrostatic potential map and the frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also important for understanding the reactivity and electronic properties of the compound .
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions due to their reactive functional groups. The chloromethyl group in related compounds can undergo further substitution to yield various substituted methylthioflavones . The presence of electron-donating and electron-withdrawing groups on the phenyl rings can influence the reactivity of the thiourea derivatives in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The presence of intramolecular hydrogen bonds can affect the melting point and solubility of the compound . The vibrational spectroscopy data, such as IR and Raman, along with NMR and UV-Vis spectroscopy, provide insights into the functional groups and their environment within the molecule . The non-linear optical (NLO) properties of these compounds are of particular interest for materials science applications and can be investigated through the calculation of electric dipole moment, polarizability, and hyperpolarizability .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : Thiourea derivatives, similar to the one , have been studied for their crystal structures. For instance, a study on 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)thiourea revealed details about the planarity of the methoxyphenyl unit and the dihedral angle between the benzene ring and thiourea unit, contributing to our understanding of the structural properties of such compounds (Choi et al., 2010).
Chemical Reactions and Transformations : Another aspect of research is focused on the chemical reactions involving thiourea derivatives. For example, a study explored the reactions of brominated benzolactone/lactam with methoxythiobenzamide and thiourea, highlighting the potential for novel chemical transformations (Kammel et al., 2015).
Synthesis and Biological Evaluation : Research on thiourea derivatives includes their synthesis and biological evaluation. A study synthesizing various thiourea derivatives and assessing their anti-radical scavenger properties and enzyme inhibition activities demonstrates the potential biomedical applications of these compounds (Raza et al., 2022).
Photoluminescence Properties : The photoluminescence properties of thiourea derivatives have also been explored. A study on 1-(2-Hydroxyphenyl)thiourea discussed its potential use in fluorescence quenching studies, which could be significant in analytical chemistry applications (Sunil et al., 2015).
Molecular Docking Studies : Molecular docking studies of thiourea derivatives, such as those involving bioactive Cu(I) thiourea derivatives, provide insights into their interactions with biological molecules and potential as drug candidates (Hussain et al., 2020).
Anti-inflammatory Activity : The anti-inflammatory properties of thiourea derivatives are another area of interest. Studies have synthesized novel compounds, such as N-(3-chloro-4-flurophenyl)-2-thioxothiazolidin-3-yl acetamides, and evaluated their anti-inflammatory activities (Sunder & Maleraju, 2013).
Cytotoxicity Evaluation : Research into the cytotoxicity of thiourea derivatives, like the synthesis of 1-benzoyl-3-methyl thiourea derivatives and their evaluation against cancer cell lines, provides valuable information for potential therapeutic applications (Ruswanto et al., 2015).
Eigenschaften
IUPAC Name |
3-benzyl-1-(3-chloro-4-fluorophenyl)-1-[(2-hydroxy-3-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O2S/c1-28-20-9-5-8-16(21(20)27)14-26(17-10-11-19(24)18(23)12-17)22(29)25-13-15-6-3-2-4-7-15/h2-12,27H,13-14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDDWQIWPUFKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN(C2=CC(=C(C=C2)F)Cl)C(=S)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(3-chloro-4-fluorophenyl)-3-[(2-hydroxy-3-methoxyphenyl)methyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2500933.png)
![N1-(3-fluoro-4-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2500934.png)

![N-[3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide](/img/structure/B2500938.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride](/img/structure/B2500940.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2500946.png)



![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2500950.png)


![1-[2-(Acetyloxy)-2-(3-nitrophenyl)-1-phenylethyl]-2,4-diphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2500955.png)